1-(4-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that features a urea linkage between a 4-ethoxyphenyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 4-ethoxyaniline with pyridin-3-ylmethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
1-(4-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the ethoxy group and the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-7-5-13(6-8-14)18-15(19)17-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWOFANDHKLYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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